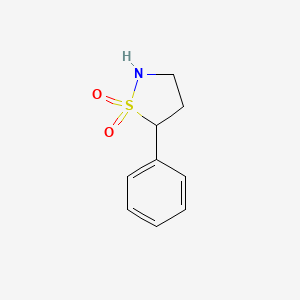
5-Phenyl-1lambda6,2-thiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidine derivatives, including 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, often involves strategies that leverage the reactivity of thiazolidine rings. These methodologies can include condensation reactions of appropriate amino acids or their derivatives with aldehydes or ketones in the presence of sulfur donors. Innovative green chemistry approaches have also been developed to synthesize these compounds more sustainably, focusing on reducing toxic reagents and improving reaction efficiencies (Santos, Silva, & Jones, 2018).
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. This core structure is crucial for the compound's chemical reactivity and biological activity. The phenyl group attached to the thiazolidine ring can significantly influence the molecule's electronic properties and reactivity patterns (Issac & Tierney, 1996).
Chemical Reactions and Properties
Thiazolidine derivatives, including 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, participate in various chemical reactions, largely influenced by their functional groups. They can undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation, and can also engage in sulfur-specific reactions. The presence of the phenyl group adds to the compound's versatility, allowing for electrophilic substitution reactions that can further diversify the molecule's derivatives (Cunico, Gomes, & Vellasco, 2008).
Physical Properties Analysis
The physical properties of 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of both a heterocyclic thiazolidine ring and a phenyl group contributes to the compound's unique physical characteristics, which can be tailored through further chemical modification for specific applications.
Chemical Properties Analysis
5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione exhibits chemical properties typical of both thiazolidines and phenyl-containing compounds. Its reactivity is characterized by the potential for various chemical transformations, including ring-opening reactions, addition reactions at the carbonyl group, and modifications at the phenyl ring. These properties make it a valuable scaffold for the synthesis of a wide range of biologically active compounds (Verma, Yadav, & Thareja, 2019).
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
5-Phenyl-1lambda6,2-thiazolidine-1,1-dione derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. This includes a study of thiazolidine-2, 4-dione derivatives, demonstrating significant inhibition of aldose reductase and lens swelling in rats, suggesting potential applications in diabetic complications (Sohda et al., 1982).
Anticancer Properties
A thiazolidine-2,4-dione derivative showed dual inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are vital in cancer development. This compound induced apoptosis and cell cycle arrest in leukemia cells, marking its potential as an anticancer agent (Li et al., 2010). Another study synthesized novel thiazolidine-2,4-dione derivatives, showing significant cytotoxic activity against breast cancer cells, with potential as anti-cancer agents (Asati & Bharti, 2018).
Hypoglycemic and Hypolipidemic Activities
Thiazolidine-2, 4-dione derivatives have demonstrated hypoglycemic and hypolipidemic activities in studies with obese and diabetic mice. These activities suggest potential applications in managing diabetes and associated lipid disorders (Sohda et al., 1982).
Antimicrobial Activities
Thiazolidine-2,4-dione derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from 5-benzylidene thiazolidine-2,4-dione demonstrated significant antibacterial and antifungal activities (Jat et al., 2006). Another study found that derivatives of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed good antibacterial activity against gram-positive bacteria (Prakash et al., 2011).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed significant inhibition efficiency, indicating potential applications in materials science and engineering (Yadav et al., 2015).
Wirkmechanismus
While the specific mechanism of action for “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione” is not mentioned in the available resources, thiazolidine derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Safety and Hazards
The safety information for “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These codes correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Zukünftige Richtungen
Thiazolidine derivatives, including “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione”, have shown diverse therapeutic and pharmaceutical activity, making them a focus of ongoing research . Future research directions may include the design of next-generation drug candidates, the development of multifunctional drugs, and the improvement of their activity .
Eigenschaften
IUPAC Name |
5-phenyl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMEVHNIYSRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1537863-73-2 |
Source


|
| Record name | 5-phenyl-1lambda6,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

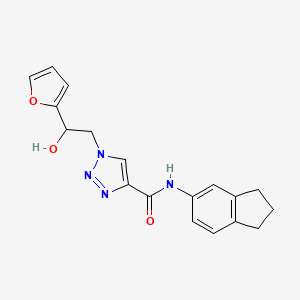
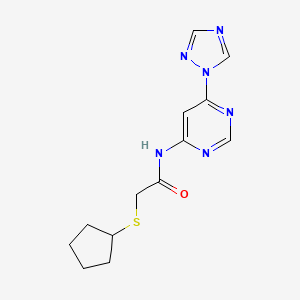
![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)
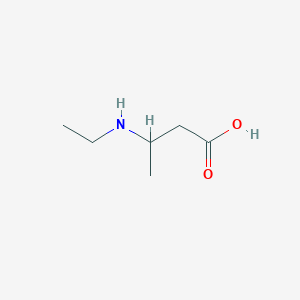

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)
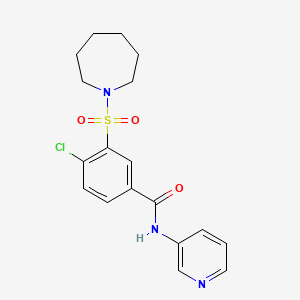
![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)
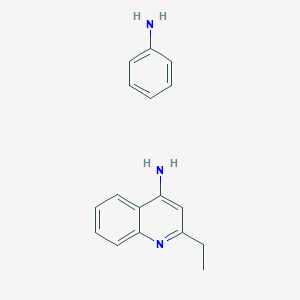
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)